6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
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Overview
Description
Multicaulisin is a natural product derived from the roots of Morus multicaulis, a species of mulberry. It is a Diels-Alder type adduct known for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) isolates
Preparation Methods
Synthetic Routes and Reaction Conditions
Multicaulisin is typically extracted from the roots of Morus multicaulis. The extraction process involves culturing and fermenting the bacterial strains of Multicaulis in a suitable medium. The compound is then isolated and purified using techniques such as solvent extraction and chromatography .
Industrial Production Methods
Industrial production of Multicaulisin follows a similar extraction and purification process. Large-scale fermentation is conducted to cultivate the bacterial strains, followed by solvent extraction and chromatographic purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Multicaulisin undergoes various chemical reactions, including:
Oxidation: Multicaulisin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Multicaulisin.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of Multicaulisin.
Scientific Research Applications
Multicaulisin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Multicaulisin’s antibacterial properties make it a valuable tool for studying bacterial infections, particularly MRSA.
Medicine: The compound is being investigated for its potential use in developing new antibacterial drugs.
Industry: Multicaulisin can be used in the formulation of antibacterial agents for various applications.
Mechanism of Action
Multicaulisin exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It disrupts the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with bacterial protein synthesis, further inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Sanggenon G: Another Diels-Alder adduct from Morus alba with potent anti-MRSA activity.
Albanin G: A flavonoid derivative from Morus alba with similar antibacterial properties.
Uniqueness of Multicaulisin
Multicaulisin stands out due to its unique chemical structure and potent antibacterial activity. Its ability to synergize with conventional antibacterial agents, particularly aminoglycosides, enhances its effectiveness against MRSA .
Properties
Molecular Formula |
C40H36O11 |
---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
6-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3 |
InChI Key |
IRBDNXPVYAEOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Origin of Product |
United States |
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